1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride
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Overview
Description
1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride is a chemical compound with the CAS Number: 2225141-95-5 . It has a molecular weight of 217.7 . The IUPAC name of this compound is 1-propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride .
Synthesis Analysis
The synthesis of imidazole-containing compounds, such as 1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride, is an important area of research due to their broad range of chemical and biological properties . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H15N3O.ClH/c1-2-4-12-8-3-5-13-6-7 (8)11-9 (12)10;/h2-6H2,1H3, (H2,10,11);1H .It is stored at room temperature . The salt data for this compound is Cl .
Scientific Research Applications
Synthesis Methods and Structural Diversity
- Generation of Structurally Diverse Compounds : A study explored the use of similar compounds in alkylation and ring closure reactions, which led to the creation of a diverse library of compounds including pyrazolines, pyridines, and benzodiazepines (Roman, 2013).
- One-Pot Synthesis of Imidazoles : Another research demonstrated the efficient synthesis of tetrasubstituted imidazole derivatives using a one-pot reaction. These derivatives showed potential as local anesthetic agents (Ran, Li, & Zhang, 2015).
- Catalytic Synthesis : The use of sulfuric acid and other catalysts in the synthesis of polysubstituted imidazoles has been documented, showcasing the versatility of these methods in creating a range of imidazole compounds (Tavakoli, Bagherneghad, & Niknam, 2012).
Potential Pharmacological Properties
- Antibacterial and Anti-inflammatory Agents : Some studies have synthesized imidazole derivatives and evaluated them for antibacterial and anti-inflammatory activities. These findings suggest potential therapeutic applications for such compounds (Rahmouni et al., 2014); (Shankar et al., 2017).
Chemical Reactions and Transformations
- Nucleophilic Substitution Reactions : Research on 4H-Imidazoles highlighted their role in nucleophilic substitution reactions, a key step in synthesizing fused imidazoles and new chromophores (Atzrodt et al., 2000).
- Cleavage of NO and OO Bonds : Amines like imidazole were crucial in meso-tetraphenylporphinatoiron(III) promoted demethylation reactions, demonstrating their utility in complex organic transformations (Fujimori, Fujiwara, Takata, & Ōae, 1986).
Safety and Hazards
properties
IUPAC Name |
1-propyl-6,7-dihydro-4H-pyrano[3,4-d]imidazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O.ClH/c1-2-4-12-8-3-5-13-6-7(8)11-9(12)10;/h2-6H2,1H3,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNHPJDVUMKKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(COCC2)N=C1N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride |
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